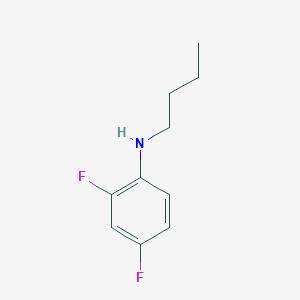

N-butyl-2,4-difluoroaniline

Description

Overview of Aniline (B41778) Derivatives in Chemical Research

Aniline and its derivatives are foundational building blocks in organic chemistry. The presence of an amino group attached to a benzene (B151609) ring makes these compounds versatile intermediates for the synthesis of a wide array of more complex molecules. They serve as precursors for dyes, polymers, pharmaceuticals, and agrochemicals. The reactivity of the amino group, coupled with the potential for substitution on the aromatic ring, allows for a high degree of molecular diversity and functionalization.

Significance of Fluorine Substitution in Organic Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. pen2print.orgrsc.orgrsc.orgtandfonline.comresearchgate.net Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, dipole moment, and metabolic stability. tandfonline.com The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance the thermal and chemical stability of a compound. tandfonline.com Furthermore, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to significant changes in biological activity without major steric alterations. tandfonline.com These "fluorine effects" are a powerful tool in medicinal chemistry and materials science for fine-tuning the properties of organic compounds. pen2print.orgrsc.orgrsc.orgresearchgate.net

Contextualization of N-butyl-2,4-difluoroaniline

Positioning within the Class of Difluoroanilines

This compound belongs to the family of difluoroanilines, which are aniline derivatives containing two fluorine atoms on the benzene ring. The positions of these fluorine atoms significantly impact the molecule's electronic properties and reactivity. In the case of 2,4-difluoroaniline (B146603), the fluorine atoms are located at the ortho and para positions relative to the amino group. This substitution pattern influences the electron density of the aromatic ring and the basicity of the amino group. The properties of 2,4-difluoroaniline can be compared with other isomers such as 3,5-difluoroaniline (B1215098) to understand the effect of the fluorine substitution pattern. sigmaaldrich.comnih.gov

Importance of the N-Alkyl Substitution Pattern

The presence of a butyl group on the nitrogen atom, known as N-alkylation, further modifies the properties of the aniline derivative. vedantu.com Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom and influence the nucleophilicity and basicity of the amine. capes.gov.br The N-alkylation of anilines is a common strategy to produce a range of intermediates with tailored reactivity. vedantu.comresearchgate.net The butyl group in this compound introduces steric bulk around the nitrogen atom, which can affect its reactivity in chemical transformations.

Interactive Data Tables

Below are interactive tables summarizing key data for the compounds mentioned in this article.

Structure

3D Structure

Properties

CAS No. |

124703-84-0 |

|---|---|

Molecular Formula |

C10H13F2N |

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-butyl-2,4-difluoroaniline |

InChI |

InChI=1S/C10H13F2N/c1-2-3-6-13-10-5-4-8(11)7-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

XIQDLTHOELVUDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)F)F |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation Studies of N Butyl 2,4 Difluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For N-butyl-2,4-difluoroaniline, a combination of 1H, 13C, 19F, and 15N NMR studies provides a complete picture of the molecular structure.

The 1H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the n-butyl side chain. The integration of these signals corresponds to the number of protons in each unique environment.

Aromatic Region: The three protons on the difluorophenyl ring (H-3, H-5, and H-6) exhibit complex splitting patterns due to both proton-proton (1H-1H) and proton-fluorine (1H-19F) coupling. The signals for these protons typically appear in the range of δ 6.5-7.0 ppm. For the parent compound, 2,4-difluoroaniline (B146603), aromatic proton signals are observed around δ 6.7-6.8 ppm chemicalbook.com. N-alkylation is expected to cause slight shifts in these resonances.

Alkyl Region: The n-butyl group gives rise to four distinct signals. The methylene (B1212753) group attached directly to the nitrogen (N-CH 2) is deshielded and appears as a triplet around δ 3.1 ppm. The subsequent two methylene groups (-CH 2-CH 2-) appear as multiplets in the δ 1.4-1.6 ppm range. The terminal methyl group (-CH 3) is the most shielded and appears as a triplet around δ 0.9 ppm. These assignments are consistent with data reported for N-butylaniline nih.gov.

Amine Proton: A single proton attached to the nitrogen (N-H) would typically produce a broad singlet. Its chemical shift can vary depending on solvent and concentration but is often observed between δ 3.5 and 4.5 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Aromatic H (H-3, H-5, H-6) | 6.5 - 7.0 | Multiplet (m) |

| N-H | 3.5 - 4.5 | Broad Singlet (br s) |

| N-CH2- | ~3.1 | Triplet (t) |

| -CH2-CH2-CH3 | ~1.6 | Multiplet (m) |

| -CH2-CH3 | ~1.4 | Multiplet (m) |

| -CH3 | ~0.9 | Triplet (t) |

Aromatic Carbons: The spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C-2 and C-4) will appear as doublets due to one-bond carbon-fluorine (1JCF) coupling, which is typically large (230-250 Hz). Their chemical shifts are significantly influenced by the fluorine atoms, appearing in the range of δ 150-160 ppm. The carbon attached to the amino group (C-1) is also shifted downfield. The remaining carbons (C-3, C-5, C-6) will show smaller C-F couplings and resonate at shifts typical for substituted benzene (B151609) rings nih.govoregonstate.edu.

Alkyl Carbons: The four carbons of the n-butyl group are observed in the upfield region of the spectrum. The carbon adjacent to the nitrogen (N-C H2) is the most deshielded of the alkyl carbons, resonating around δ 43 ppm. The other carbons appear at approximately δ 31, 20, and 14 ppm for the subsequent -CH2-, -CH2-, and -CH3 groups, respectively, consistent with values for N-butylaniline nih.govresearchgate.net.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Note |

|---|---|---|

| C-2, C-4 (C-F) | 150 - 160 | Doublets due to 1JCF coupling |

| C-1 (C-N) | ~135 | - |

| C-3, C-5, C-6 | 100 - 120 | Splitting from smaller C-F couplings |

| N-CH2- | ~43 | - |

| -CH2-CH2-CH3 | ~31 | - |

| -CH2-CH3 | ~20 | - |

| -CH3 | ~14 | - |

19F NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule. Since the fluorine atoms at the C-2 and C-4 positions are in chemically non-equivalent environments, they are expected to produce two distinct signals. The chemical shifts in 19F NMR are very sensitive to the electronic environment nih.govalfa-chemistry.com. For substituted fluoroanilines, these signals typically appear in the range of -110 to -150 ppm relative to CFCl3 nih.govspectrabase.comresearchgate.net. Each signal will be split into a complex multiplet due to coupling with the aromatic protons.

15N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. However, its application is often limited by the low natural abundance (0.36%) and low gyromagnetic ratio of the 15N nucleus, which results in low sensitivity wikipedia.org. Advanced techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or long acquisition times are often necessary. For this compound, the nitrogen is a secondary amine. The chemical shift for secondary aliphatic amines typically falls in the δ 0 to 90 ppm range relative to liquid ammonia (B1221849) science-and-fun.de. Studies on substituted anilines show that aromatic substitution significantly influences the nitrogen chemical shift nih.gov. Therefore, a signal in the upper end of this range would be anticipated for the nitrogen atom in this molecule.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its distinct functional parts: the N-H bond, the aromatic ring, the C-F bonds, and the aliphatic n-butyl chain.

N-H Stretching: A secondary amine like this compound is expected to show a single, moderately intense N-H stretching band in the region of 3300-3500 cm⁻¹. This contrasts with the parent 2,4-difluoroaniline, which, as a primary amine, would show two bands (symmetric and asymmetric stretches) in this region nih.gov.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the n-butyl group are observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Data from N-butylaniline and its derivatives confirm these assignments nih.govresearchgate.net.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds produce very strong and characteristic absorption bands. For aryl fluorides, these C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ range.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending vibrations for the CH2 (scissoring) and CH3 (umbrella) groups of the butyl chain are found near 1465 cm⁻¹ and 1375 cm⁻¹, respectively.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Weak-Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend (CH2, CH3) | 1375 - 1465 | Medium |

| Aromatic C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides valuable insights into the vibrational modes of this compound and its parent compound, 2,4-difluoroaniline. The vibrational spectra are complex, with characteristic bands corresponding to the stretching and bending of various functional groups within the molecule. Theoretical studies, often employing Density Functional Theory (DFT) calculations, are crucial for the precise assignment of these vibrational modes. asianpubs.orgasianpubs.org

For the related compound 2,4-difluoroaniline, a complete vibrational analysis has been performed, correlating experimental FT-Raman data with theoretical predictions. researchgate.net Key vibrational assignments typically include N-H stretching, C-N stretching, C-F stretching, and various aromatic ring vibrations. The substitution of a butyl group on the nitrogen atom in this compound would be expected to introduce new vibrational modes associated with the alkyl chain, such as C-H stretching and bending, which can be distinguished from the aromatic C-H vibrations.

Table 1: Representative Vibrational Frequencies for Difluoroaniline Derivatives Note: This table is based on data for related difluoroaniline compounds. Specific experimental values for this compound may vary.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretching | 3400-3500 | asianpubs.orgasianpubs.org |

| Aromatic C-H Stretching | 3000-3100 | researchgate.net |

| Aliphatic C-H Stretching | 2850-2960 | N/A |

| C=C Aromatic Ring Stretching | 1500-1600 | asianpubs.org |

| N-H Bending | 1600-1650 | asianpubs.org |

| C-N Stretching | 1250-1350 | asianpubs.org |

| C-F Stretching | 1100-1250 | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds through their fragmentation patterns. For this compound, the molecular ion peak (M+) would confirm its molecular weight.

The fragmentation of N-alkyl anilines is characterized by specific cleavage patterns. libretexts.org A dominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu In the case of this compound, this would result in the loss of a propyl radical (•CH₂CH₂CH₃), leading to a prominent fragment ion. The stability of the resulting cation significantly influences the intensity of the corresponding peak in the mass spectrum. chemguide.co.ukyoutube.com Another common fragmentation in aromatic amines is the loss of HCN from the aniline (B41778) ring. miamioh.edu

Table 2: Predicted Major EI-MS Fragments for this compound

| Fragment Ion Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [C₁₀H₁₃F₂N]⁺• (Molecular Ion) | 185 | Intact Molecule |

| [C₇H₈F₂N]⁺ | 142 | α-cleavage (Loss of •C₃H₇) |

| [C₆H₄F₂N]⁺ | 129 | Loss of Butyl Group |

| [C₆H₄F₂]⁺• | 114 | Loss of Butylamine |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. nih.gov This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₀H₁₃F₂N), HRMS would provide an exact mass measurement that confirms this specific elemental composition, differentiating it from any potential isomers or impurities. nih.gov The precision of HRMS, often to within a few parts per million (ppm), is a powerful tool in structural confirmation and is widely applied in the analysis of novel compounds and complex mixtures. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. researchgate.net Aniline and its derivatives exhibit characteristic absorption bands in the UV region, which are attributed to π → π* transitions within the benzene ring and transitions involving the lone pair of electrons on the nitrogen atom. cdnsciencepub.comresearchgate.net The absorption spectrum of aniline typically shows two main bands, with the one at a longer wavelength (around 285 nm) corresponding to the transition to the first excited singlet state (S₀ → S₁). researchgate.net

The presence of substituents on the aromatic ring and the nitrogen atom influences the position and intensity of these absorption bands. acs.org The two fluorine atoms on the ring in this compound act as electron-withdrawing groups, which can cause a shift in the absorption maxima. Schiff base derivatives, often synthesized from substituted anilines, show complex UV-Vis spectra with bands related to both the aniline and aldehyde moieties, providing information on the extended conjugation of the system. nih.govresearchgate.netnih.gov Studies on such derivatives often show absorption bands in the range of 250-400 nm. ankara.edu.trnih.gov

Table 3: Typical Electronic Transitions for Aniline Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200-280 | Excitation of π-electrons in the aromatic ring. |

| n → π | 280-350 | Excitation of a non-bonding electron (from Nitrogen) to an anti-bonding π* orbital. |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact molecular conformation. nih.govmdpi.comresearchgate.net

Table 4: Common Crystallographic Parameters and Interactions

| Parameter/Interaction | Description | Significance |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, triclinic). nih.govresearchgate.net | Defines the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry operations within the crystal. mdpi.com | Provides a detailed description of the crystal's internal symmetry. |

| Bond Lengths/Angles | Precise measurements of distances and angles between atoms. researchgate.net | Confirms the molecular connectivity and geometry. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O, F). | A key force in directing molecular packing and supramolecular assembly. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the electronic properties and stability of the crystal structure. |

Computational and Quantum Chemical Investigations of N Butyl 2,4 Difluoroaniline

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 2,4-difluoroaniline (B146603), molecular structures and vibrational wavenumbers have been calculated using the DFT (B3LYP) method with a 6-311++G(d,p) basis set. researchgate.net This level of theory is employed to predict the optimized molecular geometry, including bond lengths and bond angles, by finding the lowest energy conformation of the molecule. These calculations provide a detailed three-dimensional representation of the molecule, which is the starting point for further analysis of its electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com

Calculations for 2,4-difluoroaniline show that the energy gap between the HOMO and LUMO is 5.2186 eV. researchgate.net A larger energy gap generally implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com The analysis of these orbitals indicates that charge transfer occurs within the molecule, which is fundamental to its electronic behavior. researchgate.net

| Parameter | Energy (eV) |

| HOMO-LUMO Energy Gap (ΔE) | 5.2186 |

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO represents the ability of a molecule to donate electrons and is associated with its nucleophilic character. In aniline (B41778) derivatives, the HOMO is typically localized on the benzene (B151609) ring and the amino group. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests a greater ease of donating electrons to an acceptor. For 2,4-difluoroaniline, the distribution and energy of the HOMO are key to understanding its role in chemical reactions where it acts as an electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO, conversely, represents the ability of a molecule to accept electrons, indicating its electrophilic character. The energy of the LUMO is related to the electron affinity. A lower LUMO energy suggests a greater propensity to accept electrons. The spatial distribution of the LUMO in 2,4-difluoroaniline identifies the regions most susceptible to nucleophilic attack. The calculated HOMO and LUMO energies confirm that intramolecular charge transfer (ICT) is a key feature of the molecule's electronic structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). nih.gov For aromatic amines, the electron-rich regions are often found around the nitrogen atom and parts of the aromatic ring, making them susceptible to electrophilic attack. Conversely, the electron-poor regions, often near hydrogen atoms of the amino group, are prone to nucleophilic attack.

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is determined by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). Computational methods can predict these properties. For 2,4-difluoroaniline, the dipole moment, polarizability, and first-order hyperpolarizability have been calculated to assess its NLO potential. researchgate.net

A key parameter derived from these calculations is the electrophilicity index. The electrophilicity index for 2,4-difluoroaniline is 2.3371, and its chemical hardness is calculated to be 2.6093. researchgate.net These values suggest that the molecule is chemically stable and possesses properties that make it a potential candidate for NLO applications. researchgate.net

| Computational Parameter | Calculated Value |

| Chemical Hardness (η) | 2.6093 |

| Electrophilicity Index (ω) | 2.3371 |

Vibrational Frequency Calculations and Spectroscopic Correlation

The vibrational modes of N-butyl-2,4-difluoroaniline can be categorized into several groups:

N-H and C-H Vibrations: The N-H stretching vibrations are typically observed in the range of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching modes of the butyl group will appear in the 2850-2960 cm⁻¹ range.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring usually occur in the 1400-1600 cm⁻¹ region. The presence of substituents influences the exact positions and intensities of these bands.

C-N and C-F Vibrations: The C-N stretching vibration is typically found around 1250-1350 cm⁻¹. The C-F stretching vibrations are expected in the 1100-1250 cm⁻¹ region and are often strong in the infrared spectrum.

Deformation and Torsional Modes: In-plane and out-of-plane bending vibrations for C-H, N-H, and the butyl group's C-C chain, as well as torsional modes, occur at lower frequencies, typically below 1000 cm⁻¹.

A theoretical vibrational frequency calculation for a related molecule, 2,4-difluoroanisole, using DFT (B3LYP/6-311++G(d,p)), provides a reference for the expected vibrational modes of a difluoro-substituted benzene ring. ijrte.org Similarly, studies on 3,4-difluoroaniline (B56902) offer insights into the vibrational characteristics of difluorinated anilines. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Aromatic Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1100 - 1250 |

| C-H Bend (Aromatic) | 1000 - 1100 |

| C-H Bend (Aliphatic) | 1350 - 1450 |

| N-H Bend | 1550 - 1650 |

Note: These are predicted ranges based on computational studies of similar molecules. Actual experimental values may vary.

Potential Energy Surface (PES) Scanning for Conformational Analysis and Stability

Potential Energy Surface (PES) scanning is a computational technique used to explore the different conformations of a molecule and determine their relative stabilities. readthedocs.iouni-muenchen.deq-chem.com For this compound, PES scanning would primarily investigate the rotation around the C-N bond and the various conformations of the n-butyl group.

A relaxed PES scan, where at each step of the scan the remaining geometrical parameters are optimized, allows for the identification of local minima (stable conformers) and transition states on the potential energy surface. uni-muenchen.de For this compound, such a scan would likely reveal that the most stable conformer has the butyl chain in an extended, staggered arrangement to minimize steric hindrance.

Table 2: Plausible Conformations of the Butyl Group in this compound and Their Expected Relative Energies

| Conformation of Butyl Group | Dihedral Angle (C-C-C-C) | Expected Relative Energy |

| Anti | ~180° | Lowest |

| Gauche | ~±60° | Slightly Higher |

| Eclipsed | 0°, 120° | Highest (unstable) |

Note: The actual energy differences will also be influenced by the interaction of the butyl group with the difluorinated aniline ring.

Computational Insights into Steric and Electronic Effects of Alkyl and Fluoro Substituents

The chemical and physical properties of this compound are significantly influenced by the steric and electronic effects of the n-butyl and fluoro substituents.

Electronic Effects:

Fluoro Substituents: The fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring. However, fluorine can also participate in resonance by donating a lone pair of electrons to the ring (+M effect). In substituted anilines, the interplay of these effects influences the reactivity and basicity of the amino group.

n-Butyl Group: The n-butyl group is an electron-donating group through an inductive effect (+I). oneclass.com This effect increases the electron density on the nitrogen atom and the aromatic ring, which would typically increase the basicity of the aniline.

The combination of electron-withdrawing fluoro groups and an electron-donating butyl group creates a complex electronic environment within the molecule. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify these electronic interactions and predict their impact on molecular properties.

Steric Effects:

n-Butyl Group: The n-butyl group introduces significant steric bulk around the nitrogen atom. researchgate.net This steric hindrance can affect the planarity of the amino group and influence the molecule's ability to participate in intermolecular interactions. The size of the alkyl group can hinder reactions at the ortho positions of the aniline ring. youtube.com

Fluoro Substituents: While smaller than the butyl group, the fluorine atom at the ortho position (C2) also contributes to steric hindrance around the amino group. This can influence the preferred conformation of the N-butyl group.

Computational studies on similar N-alkylated anilines have shown that steric hindrance can lead to a reduction in the rate of certain reactions. rsc.org For this compound, the steric clash between the butyl group and the ortho-fluorine atom would likely be a significant factor in determining its conformational preferences and reactivity.

Reactivity and Mechanistic Studies Involving N Butyl 2,4 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. The outcome of such reactions on N-butyl-2,4-difluoroaniline is dictated by the combined directing effects of its substituents.

Regioselectivity Influenced by Fluoro and N-Alkyl Groups

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is controlled by the cumulative influence of the N-butylamino group and the two fluorine atoms. The N-butylamino group (-NHBu) is a powerful activating group and a strong ortho, para-director. byjus.com This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic π-system through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. chemistrysteps.com This donation of electron density is most effective at the positions ortho and para to the amino group.

Conversely, the fluorine atoms are deactivating groups due to their high electronegativity, which withdraws electron density from the ring inductively, making the ring less nucleophilic. libretexts.org However, like other halogens, they are also ortho, para-directors because their lone pairs can participate in resonance and help stabilize the arenium ion intermediate. libretexts.org

When these effects are combined in this compound, the directing effects are as follows:

The N-butylamino group strongly directs electrophiles to positions 2 and 4 (already occupied by fluorine) and position 6 (ortho and para positions).

The fluorine at C2 directs to positions 1 (occupied by the amino group) and 3 and 5 (ortho and para positions).

The fluorine at C4 directs to positions 3 and 5 (ortho positions).

The powerful activating and directing effect of the N-butylamino group is generally dominant over the weaker directing effects of the fluorine atoms. Therefore, electrophilic attack is most likely to occur at the positions most strongly activated by the amino group that are sterically accessible and not already substituted. The position para to the amino group (C4) is blocked by a fluorine atom. The two ortho positions are C2 (also blocked by fluorine) and C6. Consequently, electrophilic substitution is predicted to occur predominantly at the C6 position . Substitution at C3 and C5 is also possible, directed by the fluorine atoms, but is expected to be a minor pathway due to the overriding influence of the strongly activating amino group.

| Position on Ring | Directing Influence of -NHBu (at C1) | Directing Influence of -F (at C2) | Directing Influence of -F (at C4) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Meta (deactivated) | Ortho (activated) | Ortho (activated) | Minor Product |

| C5 | Meta (deactivated) | Para (activated) | Ortho (activated) | Minor Product |

| C6 | Ortho (strongly activated) | Meta (deactivated) | Meta (deactivated) | Major Product |

Mechanistic Pathways

The mechanism for electrophilic aromatic substitution on this compound follows the classical SEAr pathway, which involves two main steps. masterorganicchemistry.comlumenlearning.com

Formation of the Sigma Complex (Arenium Ion) : The reaction begins with the attack of the π-electron system of the aromatic ring on a strong electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. For substitution at the favored C6 position, the positive charge in the arenium ion can be delocalized over several atoms, including the nitrogen of the amino group, which provides significant stabilization.

Deprotonation to Restore Aromaticity : In the second, much faster step, a weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the final substituted product. lumenlearning.commakingmolecules.com

Due to the basicity of the amine nitrogen, reactions carried out in strong acids (e.g., nitration or sulfonation) can lead to protonation of the amino group, forming an anilinium ion (-NH2Bu+). chemistrysteps.com This protonated group is strongly deactivating and a meta-director. This can complicate the reaction, potentially leading to a mixture of products or requiring protection of the amino group (e.g., by acylation) before carrying out the substitution.

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic center, capable of reacting with various electrophiles.

Acylation and Sulfonylation Reactions

This compound can readily undergo acylation and sulfonylation. These reactions involve the nucleophilic attack of the amine nitrogen on the electrophilic carbon of an acyl halide or anhydride (B1165640), or the sulfur atom of a sulfonyl halide.

Acylation : Reaction with acylating agents such as acetyl chloride or acetic anhydride in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative (an amide). This reaction is often used to protect the amino group during other transformations, such as harsh electrophilic substitutions.

Sulfonylation : Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base produces a sulfonamide. The kinetics and mechanism of arenesulfonylation of N-alkylanilines have been studied, indicating that steric factors can influence the reaction rate. researchgate.net

These reactions proceed through a nucleophilic addition-elimination mechanism at the acyl or sulfonyl center.

| Reaction Type | Typical Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(4-butyl-2,4-difluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-butyl-N-(2,4-difluorophenyl)-4-methylbenzenesulfonamide |

Condensation Reactions (e.g., Schiff Base Formation)

As a secondary amine, this compound can participate in condensation reactions with aldehydes and ketones. The reaction of a primary or secondary amine with a carbonyl compound typically forms an imine (Schiff base) or an enamine, respectively. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by dehydration. For a secondary amine like this compound, the final product after dehydration would be an enamine, assuming the adjacent carbon has a proton to eliminate. With certain carbonyl compounds, related condensation products can be formed. These reactions are often catalyzed by acid. ijpbs.comunsri.ac.id

Palladium-Catalyzed Coupling Reactions and Other Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org this compound has two potential sites for such reactions: the N-H bond of its secondary amine precursor (2,4-difluoroaniline) and the C-F bonds on the aromatic ring.

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for forming C-N bonds. acs.orgnih.gov While this compound is the product of such a reaction (coupling an aryl halide with butylamine), it is generally unreactive as a substrate in this context. However, its precursor, 2,4-difluoroaniline (B146603), could readily participate in these reactions with other aryl halides or triflates.

More relevant to this compound itself is the potential for cross-coupling at the C-F bonds. Carbon-fluorine bonds are generally strong and less reactive in oxidative addition to palladium(0) compared to other carbon-halogen bonds. mdpi.com However, significant advances have been made in the palladium-catalyzed cross-coupling of aryl fluorides, often requiring specialized ligands and conditions. mdpi.com Therefore, it is conceivable that under specific catalytic conditions, this compound could undergo reactions like Suzuki-Miyaura or Sonogashira couplings at the C-F positions, though this would be challenging. The C-F bond at the C4 position, being para to the strong electron-donating amino group, might be more susceptible to activation than the C-F bond at C2.

| Reaction Name | Reactant | Coupling Partner | Bond Formed | Notes |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 2,4-difluoroaniline | Aryl Halide/Triflate | Aryl-N | Forms an N-aryl derivative of 2,4-difluoroaniline. |

| Suzuki-Miyaura Coupling | This compound | Organoboron Reagent | Aryl-C | Challenging due to C-F bond strength; requires specialized catalysts. mdpi.com |

Photoinduced Reactions and Alkylation of Anilines

Photoinduced reactions offer a powerful and sustainable approach for chemical transformations, often proceeding under mild conditions. In the context of anilines, photoinduced methods have been developed for processes such as difluoroalkylation. These reactions can be broadly categorized into two main strategies: a redox-neutral approach utilizing an organic photocatalyst, and a method based on the formation of an electron donor–acceptor (EDA) complex. nih.gov

The photocatalytic approach often employs an organic dye, such as Eosin Y, which becomes excited upon irradiation with visible light (e.g., 525 nm). nih.govacs.org The excited photocatalyst initiates a single electron transfer (SET) event with a fluorinated radical precursor, generating a fluorinated radical. The oxidized photocatalyst is then reduced by the aniline (B41778) substrate, regenerating the ground-state photocatalyst and forming an aniline radical cation. These two radical species can then combine, and subsequent deprotonation by a base leads to the formation of the alkylated aniline product. acs.org

Alternatively, the formation of an EDA complex between the electron-rich aniline and an electron-accepting fluorinated reagent can be leveraged. nih.gov Upon photoirradiation (e.g., with a 427 nm LED), a SET occurs within this ground-state complex. This process generates a fluorinated radical and an aniline radical cation. The fluorinated radical then reacts with a neutral aniline molecule. The resulting radical intermediate is subsequently oxidized by the fluorinated reagent, and a final deprotonation step yields the desired product. nih.gov

The substrate scope for these transformations is generally broad, accommodating a range of anilines with both electron-rich and moderately electron-withdrawing substituents. nih.govacs.org The presence of halogens on the aniline ring is well-tolerated and can provide handles for further synthetic modifications through cross-coupling reactions. acs.org

| Aniline Substrate | Product | Yield (%) |

|---|---|---|

| 4-methoxy-N,N-dimethylaniline | Ethyl 2-(4-(dimethylamino)-3-methoxyphenyl)-2,2-difluoroacetate | 85 (1H NMR yield after 1h) |

| N,N,4-trimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-methylphenyl)acetate | 80 (isolated yield at 1.0 mmol scale) |

| 4-bromo-N,N-dimethylaniline | Ethyl 2-(3-bromo-4-(dimethylamino)phenyl)-2,2-difluoroacetate | 72 |

| 4-chloro-N,N-dimethylaniline | Ethyl 2-(3-chloro-4-(dimethylamino)phenyl)-2,2-difluoroacetate | 75 |

| 4-iodo-N,N-dimethylaniline | Ethyl 2,2-difluoro-2-(4-(dimethylamino)-3-iodophenyl)acetate | 68 |

Mechanistic Investigations of Catalytic Activities (e.g., esterification, if applicable)

While specific mechanistic studies on the catalytic activities of this compound are not extensively documented, the principles of such investigations can be understood by examining related catalytic processes. A classic example is the Fischer esterification, which involves the formation of an ester from a carboxylic acid and an alcohol, catalyzed by an acid. masterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several key equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This initial step significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. This addition forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

All steps in the Fischer esterification are reversible. The reaction is typically driven towards the product side by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Mechanistic investigations into catalysts often employ a combination of experimental techniques (such as NMR, IR, and mass spectrometry) and computational methods (like Density Functional Theory, DFT). nih.gov For instance, studies on mono-n-butyltin(IV) complexes as esterification catalysts have revealed that under catalytically relevant conditions, monomeric and dimeric species are present. nih.gov DFT calculations supported a mononuclear mechanism where the carbon-oxygen bond-breaking step is rate-determining. Such studies highlight the importance of the alkyl group—in that case, the n-butyl tail—in influencing the catalyst's structure and behavior. nih.gov These types of detailed mechanistic elucidations are crucial for understanding and optimizing catalytic systems.

Applications of N Butyl 2,4 Difluoroaniline in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The structure of N-butyl-2,4-difluoroaniline makes it an ideal starting material for the synthesis of more complex molecular architectures. The secondary amine provides a reactive site for a multitude of transformations, while the difluorinated phenyl ring offers a robust scaffold that can impart desirable properties such as increased metabolic stability and lipophilicity to the final products.

Synthesis of Heterocyclic Systems

The aniline (B41778) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key precursor for various heterocyclic systems, including quinazolines and triazoles.

Quinazolines: These fused heterocyclic systems are present in numerous biologically active compounds. General synthetic strategies can be adapted to use this compound as the aniline component. For instance, a common method involves the cyclization of N-substituted anilines with a suitable carbon source. One plausible route is the reaction of this compound with an ortho-aminoacylbenzene derivative, followed by cyclization promoted by agents like ammonium (B1175870) formate, often under microwave irradiation to yield 2,4-disubstituted quinazolines. nih.gov The presence of the N-butyl group directly installs a substituent at the N-3 position of the quinazoline (B50416) core, a position often critical for biological activity.

Triazoles: 1,2,4-triazoles are another class of heterocycles with broad applications, notably as antifungal agents. researchgate.net The synthesis of N-substituted 1,2,4-triazoles can be achieved through various cyclization strategies. For example, this compound could be reacted with N,N-dimethylformamide azine dihydrochloride (B599025) to form the corresponding triazole, a method reported for other substituted anilines. researchgate.net This provides a direct pathway to aryl-substituted triazoles where the fluorinated ring can enhance the molecule's pharmacological profile.

| Heterocyclic System | Potential Synthetic Precursors from this compound | General Method |

| Quinazoline | N-butyl-N-(2-acyl-4,6-difluorophenyl)amine | Intramolecular cyclization |

| 1,2,4-Triazole | N-(2,4-difluorophenyl)-N-butylformamidine | Reaction with hydrazides |

| Benzimidazole | N-(2-amino-3,5-difluorophenyl)-N-butylamine | Cyclization with carboxylic acids or aldehydes |

Precursor for Diversified Molecular Scaffolds

The aniline moiety is a fundamental scaffold in chemistry. beilstein-journals.org The specific substitution pattern of this compound allows it to serve as a precursor for a diverse range of molecular frameworks, particularly in medicinal and agrochemical development. The incorporation of fluorine atoms is a well-established strategy to improve a molecule's metabolic stability, binding affinity, and lipophilicity.

The N-butyl group further enhances lipophilicity, which can improve membrane permeability. The combination of these features makes this compound an attractive starting point for generating libraries of compounds in drug discovery programs. Through reactions such as N-acylation, N-alkylation, and aromatic C-H functionalization, the core scaffold can be elaborated into a wide array of derivatives for biological screening. beilstein-journals.orgnih.gov

Development of Specialized Chemical Reagents and Catalysts

Beyond its role as a structural component, the unique electronic properties of this compound make its derivatives candidates for development as specialized reagents and catalysts.

Investigation of Derivatives as Organic Catalysts

The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. While there is no extensive research on this compound derivatives as catalysts, their structure suggests potential. The nitrogen atom is a Lewis basic site, and the electron-withdrawing fluorine atoms modulate its basicity and nucleophilicity.

It is conceivable that chiral derivatives of this compound could be developed as catalysts for asymmetric synthesis. For example, by introducing a chiral center within the N-butyl group or by attaching a chiral auxiliary, one could design a chiral amine catalyst. The electronic environment created by the difluorophenyl ring could influence the stereochemical outcome of reactions such as aldol (B89426) additions or Michael reactions. Furthermore, the aniline nitrogen could potentially participate as one component of a frustrated Lewis pair (FLP) for metal-free hydrogenations, where the steric bulk and electronic properties would be critical for catalytic activity.

Ligand Synthesis for Organometallic Catalysis (potential)

The development of new ligands is crucial for advancing organometallic catalysis. Ligands coordinate to a metal center and tune its steric and electronic properties, thereby controlling the catalyst's activity, selectivity, and stability. This compound can serve as a scaffold for novel ligands.

A common strategy to create a ligand from an aniline is to introduce additional donor atoms. For example, ortho-lithiation of the aromatic ring followed by quenching with an electrophile like diphenylphosphinous chloride (Ph₂PCl) could install a phosphine (B1218219) group, creating a bidentate P,N-ligand. The resulting ligand would feature a "hard" nitrogen donor and a "soft" phosphorus donor. The electron-withdrawing fluorine atoms would decrease the electron density on the phosphorus and nitrogen atoms, which could stabilize low-valent metal centers and influence the catalytic cycle of reactions like cross-coupling or hydrogenation.

| Potential Ligand Type | Hypothetical Functionalization | Coordinating Atoms | Potential Metal Partners |

| P,N-Ligand | Ortho-diphenylphosphination | Phosphorus, Nitrogen | Palladium, Rhodium, Iridium |

| N,O-Ligand | Ortho-hydroxymethylation | Nitrogen, Oxygen | Copper, Zinc, Titanium |

| N,N-Ligand | Attachment of a pyridine (B92270) or imine group | Nitrogen, Nitrogen | Iron, Ruthenium, Cobalt |

Utilization in Advanced Functional Materials (e.g., non-linear optics)

The search for new materials with superior non-linear optical (NLO) properties is driven by their potential applications in telecommunications, optical computing, and data storage. nih.govjhuapl.edu Organic molecules play a significant role in this field due to their high NLO responses and chemical tunability. jhuapl.edu

The structure of this compound is well-suited for a building block in NLO materials. Effective NLO chromophores often possess a "push-pull" architecture, consisting of an electron-donating group and an electron-accepting group connected by a π-conjugated system. researchgate.net In this compound, the N-butylamino group acts as an electron donor (the "push"), while the electron-withdrawing fluorine atoms enhance the acceptor character of the phenyl ring (the "pull"). This intramolecular charge transfer character is a key requirement for second-order NLO activity. nih.govresearchgate.net

While this compound itself may have a modest NLO response, it can be incorporated into larger, more complex structures such as polymers or dendrimers to create bulk materials with significant NLO effects. dtic.mil Further functionalization, for instance, by adding a strong acceptor group like a nitro (-NO₂) or cyano (-CN) group para to the amine, would further enhance the push-pull character and is a promising strategy for designing novel NLO materials.

Based on a comprehensive review of scientific literature and patent databases, there is no available information on the specific application of This compound as a chemical intermediate in the synthesis of agrochemicals or dyes.

The parent compound, 2,4-difluoroaniline (B146603) , is a well-documented and versatile intermediate in these fields. chemimpex.com It serves as a crucial building block for creating complex molecular structures necessary for the production of specialty chemicals. chemimpex.com

In agrochemical synthesis, 2,4-difluoroaniline is used in the formulation of herbicides and fungicides, contributing to crop protection. chemimpex.com Patents describe its role as a key starting material for various organic syntheses. google.comgoogle.comgoogleapis.com Similarly, in the dye and pigment industry, 2,4-difluoroaniline functions as a key component in the production of dyes that provide vibrant colors for textiles and other materials. chemimpex.com

However, the introduction of an N-butyl group to this molecule creates a distinct chemical entity, this compound. Extensive searches have not yielded any specific research findings, synthetic pathways, or data tables detailing its use as an intermediate for agrochemicals or dyes. Therefore, the requested article section on its synthetic utility in these areas cannot be generated.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-alkylated anilines often involves alkyl halides, which can be hazardous and produce significant waste. Future research into the synthesis of N-butyl-2,4-difluoroaniline should prioritize green chemistry principles to enhance sustainability and cost-effectiveness.

Promising avenues include catalyst-driven N-alkylation reactions that utilize more benign alkylating agents. For instance, methods using alcohols, which produce water as the only byproduct, are highly desirable. rsc.orgresearchgate.net Research into heterogeneous catalysts, such as palladium on charcoal (Pd/C), could offer high atom economy and the advantage of easy catalyst recovery and reuse. organic-chemistry.org Another sustainable strategy involves the use of bio-renewable resources. The development of processes using tetrahydrofuran (THF), derivable from lignocellulosic biomass, as an alkylating agent in the presence of cobalt catalysts and syngas represents a green and cost-effective approach for producing N-alkylanilines. researchgate.net

Furthermore, photocatalytic methods offer a mild and efficient alternative. Visible-light-induced N-alkylation, which can proceed without metal catalysts, oxidants, or bases, presents an eco-friendly pathway worth exploring for the synthesis of this compound. nih.gov These innovative synthetic strategies could significantly reduce the environmental footprint associated with the production of this and similar compounds.

Table 1: Comparison of Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Alkylating Agent | Catalyst Example | Key Advantages |

|---|---|---|---|

| Hydrogen Auto-Transfer | Butanol | Palladium(II) Complex | High atom economy; water as sole byproduct. rsc.org |

| Heterogeneous Catalysis | Primary Amines/Alcohols | Palladium on Charcoal (Pd/C) | Reusable catalyst; reduced contamination. organic-chemistry.org |

| Bio-renewable Feedstocks | Tetrahydrofuran (THF) | Cobalt Salts | Utilizes biomass-derived reagents; cost-effective. researchgate.net |

| Photocatalysis | 4-hydroxybutan-2-one | (Ammonium Bromide) | Metal-free; mild conditions; eco-friendly. nih.gov |

Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights

A comprehensive understanding of the molecular structure and dynamics of this compound is crucial for predicting its behavior and designing applications. While standard spectroscopic methods provide basic characterization, advanced techniques can offer deeper insights. Future research should employ a combination of experimental spectroscopy and quantum chemical calculations to build a detailed molecular profile.

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary techniques fundamental for structural elucidation. thermofisher.com Detailed analysis of FT-IR and FT-Raman spectra, supported by Density Functional Theory (DFT) calculations, can provide precise assignments of vibrational modes. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) and compared with experimental data to confirm the molecular structure with high accuracy. researchgate.netnih.gov

Investigating the impact of the N-butyl group and fluorine atoms on the electronic structure can be achieved through UV-Visible spectroscopy combined with Time-Dependent DFT (TD-DFT). This can elucidate electronic transitions and properties such as the HOMO-LUMO energy gap, which is critical for understanding the molecule's reactivity and optical behavior. researchgate.net Such detailed spectroscopic studies are essential for creating a complete picture of the molecule's physicochemical properties.

Integration of Machine Learning and AI in Computational Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery of new materials and synthetic pathways. nih.govnih.gov These computational tools can be powerfully applied to the study of this compound.

Property Prediction: ML models can predict a wide range of physical, chemical, and electronic properties before a molecule is ever synthesized in a lab. aps.orgtaylorfrancis.com By training algorithms on datasets of related aniline (B41778) compounds, it would be possible to generate accurate predictions for properties of this compound, such as its boiling point, solubility, and reactivity. This predictive capability can significantly reduce the time and resources spent on experimental trial-and-error.

Investigations into Reactivity Profiles under Green Chemistry Conditions

Understanding the reactivity of this compound is key to its utility as a chemical intermediate. Future research should focus on mapping its reaction profiles, particularly under conditions aligned with green chemistry principles. This includes exploring reactions in environmentally benign solvents like water or even under solvent-free conditions, which can dramatically reduce chemical waste. nih.gov

The use of high-frequency ultrasound to induce reactions is another promising area. Sonochemistry can promote catalyst-free reactions in water, offering a clean and energy-efficient alternative to traditional methods that often require transition metals and hazardous solvents. rsc.org Investigating the reactivity of this compound in areas such as electrophilic aromatic substitution, coupling reactions, and further functionalization of the amino group under these green conditions will define its potential as a building block for more complex molecules.

Table 2: Potential Green Chemistry Conditions for Reactivity Studies

| Condition | Technique/Medium | Potential Reaction Type | Advantages |

|---|---|---|---|

| Solvent-Free | Mechanical Grinding/Mixing | Michael Addition, Acylation | Reduced solvent waste, high efficiency. nih.gov |

| Aqueous Medium | Water as solvent | N-dealkylation | Environmentally benign, non-toxic. rsc.org |

| Sonochemistry | High-Frequency Ultrasound | N-C Bond Cleavage | Catalyst-free, energy-efficient. rsc.org |

| Photocatalysis | Visible Light Irradiation | Difluoroalkylation | Mild conditions, avoids transition metals. acs.org |

Exploitation of this compound in New Material Design

Aniline and its derivatives are important monomers in the synthesis of polymers and functional materials. echemi.com The parent compound, 2,4-difluoroaniline (B146603), is already noted for its use in creating specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com The introduction of the N-butyl group is expected to modify these properties, potentially leading to new materials with unique characteristics.

Future research should explore the polymerization of this compound to create novel polyanilines. The N-butyl substituent could enhance the solubility of the resulting polymer in common organic solvents, making it easier to process into films or coatings for applications such as chemical sensors. researchgate.net Furthermore, the fluorine atoms contribute to unique electronic properties and stability. Investigating the electrical and optical properties of polymers derived from this compound could lead to the development of advanced materials for electronics, anti-corrosion coatings, or specialized membranes. The interplay between the fluoro-substituents on the aromatic ring and the alkyl chain on the nitrogen atom provides a rich field for designing new polymers with tailored functionalities.

Q & A

Q. What are the recommended synthetic strategies for N-butyl-2,4-difluoroaniline, and how can reaction conditions be optimized?

To synthesize N-butyl-2,4-difluoroaniline, a nucleophilic aromatic substitution (SNAr) reaction is commonly employed. For example, reacting 2,4-difluoroaniline with n-butyl bromide or iodide under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) can yield the target compound. Optimization involves:

- Temperature : Elevated temperatures (~80–120°C) improve reaction kinetics but may require reflux conditions.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- 1H/19F NMR : Fluorine atoms induce distinct splitting patterns. For example, in 5-bromo-2,4-difluoroaniline, fluorine substituents create complex coupling (e.g., J = 4.8 Hz for ortho-F and meta-F interactions), which helps assign substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 211.1 for C10H12F2N). Fragmentation patterns distinguish N-alkylation from competing side reactions .

- FT-IR : Stretching frequencies for C-F (~1200 cm⁻¹) and N-H (~3400 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be elucidated for N-alkylation of 2,4-difluoroaniline?

Mechanistic studies involve:

- Kinetic Isotope Effects (KIE) : Replacing hydrogen with deuterium in the amine group to assess rate-determining steps (e.g., proton transfer vs. bond formation).

- Computational Modeling : Density functional theory (DFT) calculations predict transition states and activation energies for SNAr vs. radical pathways.

- In Situ Monitoring : Using stopped-flow NMR or UV-vis spectroscopy to track intermediates (e.g., Meisenheimer complexes) in real time .

Q. How should researchers address contradictory spectral data in structural assignments?

Discrepancies between NMR, MS, or IR results require:

- Cross-Validation : Repeating experiments under standardized conditions (e.g., solvent, temperature) to rule out artifacts.

- 2D NMR Techniques : COSY, NOESY, and HSQC resolve overlapping signals. For example, in 2,4-difluoroaniline derivatives, 19F-1H heteronuclear correlation (HETCOR) clarifies coupling networks .

- Independent Synthesis : Confirming the structure via alternative routes (e.g., Buchwald-Hartwig amination) to verify consistency .

Q. What strategies mitigate competing side reactions during N-butylation of 2,4-difluoroaniline?

Common side reactions (e.g., di-alkylation or elimination) can be minimized by:

- Controlled Stoichiometry : Using a slight excess of 2,4-difluoroaniline (1.2 equiv) to favor mono-alkylation.

- Protecting Groups : Temporarily blocking reactive sites (e.g., fluorine with trimethylsilyl groups) to direct selectivity.

- Solvent Screening : Less polar solvents (e.g., toluene) reduce byproduct formation compared to DMSO .

Data Analysis and Interpretation

Q. How can researchers analyze substituent effects on the electronic properties of this compound?

- Hammett Constants : Correlate fluorine's electron-withdrawing effects with reaction rates (σmeta = 0.34, σpara = 0.15).

- Cyclic Voltammetry : Measure oxidation potentials to assess electron density at the aromatic ring.

- Theoretical Calculations : Natural bond orbital (NBO) analysis quantifies charge distribution at the amino group .

Q. What are the challenges in scaling up the synthesis of this compound for industrial research?

- Safety : Handling fluorinated intermediates (e.g., HF byproducts) requires corrosion-resistant reactors and scrubbing systems.

- Yield Optimization : Transitioning from batch to flow chemistry improves heat/mass transfer, reducing side reactions.

- Regulatory Compliance : Adherence to REACH and GHS guidelines for fluorine-containing compounds is critical .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity, moisture levels, and catalyst aging effects.

- Data Archiving : Share raw spectral data (e.g., NMR FID files) in public repositories for peer validation.

- Collaborative Validation : Partner with independent labs to verify synthetic routes and spectral assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.